2,3,4-Trihydroxybutanamide

Description

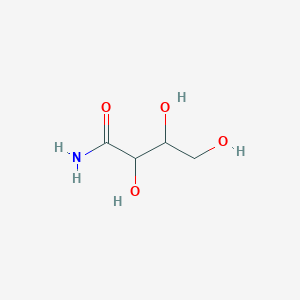

Structure

2D Structure

3D Structure

Properties

CAS No. |

74421-65-1 |

|---|---|

Molecular Formula |

C4H9NO4 |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

2,3,4-trihydroxybutanamide |

InChI |

InChI=1S/C4H9NO4/c5-4(9)3(8)2(7)1-6/h2-3,6-8H,1H2,(H2,5,9) |

InChI Key |

APCDJAFTHLPEKO-UHFFFAOYSA-N |

SMILES |

C(C(C(C(=O)N)O)O)O |

Canonical SMILES |

C(C(C(C(=O)N)O)O)O |

Other CAS No. |

74421-65-1 |

Synonyms |

2,3,4-trihydroxybutanamide |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4 Trihydroxybutanamide and Its Stereoisomers

Total Synthesis Approaches for 2,3,4-Trihydroxybutanamide

Total synthesis aims to construct the molecule from the ground up, offering the flexibility to introduce specific stereoisomers. This process hinges on advanced catalytic methods and strategic use of protecting groups.

Controlling the three contiguous stereocenters in this compound is a significant synthetic challenge. Asymmetric catalysis provides a powerful tool to achieve high enantioselectivity and diastereoselectivity. jst.go.jp Strategies often focus on building the polyol backbone with the desired stereoconfiguration, which is later converted to the final amide.

Key approaches in asymmetric synthesis applicable to polyols include:

Catalyst-Controlled Aldol (B89426) Reactions : Enantioselective aldol reactions, often catalyzed by chiral phosphine (B1218219) oxides or proline-based organocatalysts, can be used to form carbon-carbon bonds while setting the stereochemistry of the resulting hydroxyl groups. rsc.org Double aldolization cascades have been developed to create C2-symmetric 1,3-diols, which are precursors to polyol chains. rsc.org

Asymmetric Epoxidation and Ring-Opening : The catalytic asymmetric epoxidation of α,β-unsaturated amides can produce chiral α,β-epoxy amides. jst.go.jp Subsequent regioselective ring-opening of the epoxide yields α- or β-hydroxy amides, providing a versatile entry point to polyol structures. jst.go.jp

Iterative Approaches : An iterative synthesis of polyol fragments can be achieved using methods like the iridium-catalyzed hydrosilylation of morpholine (B109124) amides. researchgate.netcolab.ws This process involves sequential aldol reactions and stereoselective reductions to build up the polyol chain one unit at a time.

Chemoenzymatic Methods : Biocatalytic reactions offer a green and highly selective alternative for key synthetic steps. hbni.ac.in Enzymes can perform stereoselective transformations under mild conditions, which is advantageous for sensitive polyhydroxylated molecules.

Table 1: Examples of Asymmetric Catalytic Strategies for Polyol Synthesis

| Strategy | Key Reaction | Catalyst/Reagent Example | Significance | Reference |

|---|---|---|---|---|

| Enantioselective Cascade | Double Mukaiyama-type aldolization | Chiral phosphine oxide Lewis base | Forms multiple stereocenters in one sequence with high enantioselectivity. | rsc.org |

| Asymmetric Epoxidation | Epoxidation of α,β-unsaturated amides | Lanthanum-BINOL complexes | Creates chiral epoxy amides as versatile polyol precursors. | jst.go.jp |

| Iterative Synthesis | Iridium-catalyzed hydrosilylation | Iridium catalysts | Allows for the controlled, stepwise construction of long polyol chains. | researchgate.net |

| Chemoenzymatic Synthesis | Novozym 435-catalyzed acrylation | Lipase (B570770) (Novozym 435) | Enables highly selective reactions under mild, environmentally friendly conditions. | hbni.ac.in |

The presence of three hydroxyl groups and an amide N-H group requires a robust protecting group strategy to prevent unwanted side reactions during synthesis. utsouthwestern.edu The choice of protecting groups is critical and must consider several factors: ease of introduction and removal, stability to various reaction conditions, and minimal interference with the desired transformations. uchicago.edu

For a polyol amide like this compound, an "orthogonal set" of protecting groups is often ideal. uchicago.edu This allows for the selective removal of one protecting group in the presence of others, enabling regioselective modification of the hydroxyl groups.

Common protecting groups for the hydroxyl functions in polyol synthesis include:

Silyl (B83357) Ethers : Groups like tert-Butyldimethylsilyl (TBS) and Triisopropylsilyl (TIPS) are widely used. synarchive.com They are generally stable to a range of non-acidic conditions and are typically removed with fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF) or hydrofluoric acid (HF). youtube.comvanderbilt.edu

Benzyl Ethers (Bn) : These are robust and stable to both acidic and basic conditions. vanderbilt.edu They are commonly removed by hydrogenolysis (H₂/Pd/C), which typically does not affect silyl ethers or acetals. vanderbilt.edu

Acetals : Groups such as Methoxymethyl (MOM) and Tetrahydropyranyl (THP) are stable to basic conditions but are readily cleaved under acidic conditions. synarchive.comvanderbilt.edu They are often used to protect 1,2- or 1,3-diols as cyclic acetonides. synarchive.com

Table 2: Common Protecting Groups for Polyol Synthesis

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability | Reference |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBS/TBDMS | F⁻ (e.g., TBAF), Acid (e.g., HF) | Stable to base, mild acid, oxidation, reduction. | synarchive.comvanderbilt.edu |

| Benzyl Ether | Bn | H₂, Pd/C (Hydrogenolysis) | Stable to most acidic and basic conditions, many oxidizing/reducing agents. | vanderbilt.edu |

| Methoxymethyl Acetal | MOM | Strong Acid (e.g., HCl) | Stable to base, nucleophiles, and non-acidic reagents. | synarchive.com |

| Acetonide | - | Aqueous Acid | Used to protect 1,2- and 1,3-diols simultaneously. Stable to base. | synarchive.com |

The formation of an amide bond is a cornerstone of organic synthesis, but it presents unique challenges with precursors that are densely functionalized with hydroxyl groups, such as the protected polyol carboxylic acid required for this compound synthesis. researchgate.netnih.gov The free hydroxyl groups can interfere with standard coupling reagents, and the steric hindrance of protecting groups can lower reaction efficiency. Furthermore, amides are generally less reactive than other carbonyl compounds, making their formation more difficult. researchgate.net

Traditional methods often require stoichiometric amounts of coupling reagents, which can lead to poor atom economy and difficult purification. nih.gov Innovations in this area focus on milder, more efficient, and "greener" alternatives:

Biocatalysis : Enzymes like lipases and amide bond synthetases can form amide bonds in aqueous environments under mild pH and temperature conditions. acs.org This approach is highly chemoselective and avoids the need for protecting groups on the hydroxyls, representing a significant process simplification. acs.org

One-Pot, Reagent-Free Approaches : Recent developments include methods that convert carboxylic acids and amines into amides without traditional, often toxic, coupling reagents. escholarship.org One such strategy involves the in-situ formation of a thioester intermediate, which then reacts with the amine in an aqueous medium. escholarship.org This method is base-free, which is advantageous when epimerizable stereocenters are present. escholarship.org

Metal-Free Catalysis : To address sustainability, metal-free strategies are being developed. For instance, visible light can be used to generate an acyl chloride in situ from an aldehyde, which then reacts with an amine to form the amide. unimi.it

Semisynthetic Modifications and Derivatization Strategies

Starting from this compound itself (which has been isolated from natural sources scispace.com) or a synthetic precursor, semisynthetic modifications can be used to generate a library of analogs. These modifications can probe the molecule's structure-activity relationships or impart new chemical and biological properties.

The hydroxyl and amide groups of this compound are prime targets for chemical modification. Functionalized derivatives can be prepared to alter properties like solubility, polarity, and biological activity. For instance, (-)-2,3,4-trihydroxybutanamide has shown potent antifungal activity, providing a strong rationale for developing analogs. scispace.com

Strategies for derivatization include:

Esterification and Etherification : The hydroxyl groups can be converted into esters or ethers to modify lipophilicity and hydrogen-bonding capabilities.

N-Alkylation : The amide nitrogen can be alkylated to explore the role of the N-H group in biological interactions.

Click Chemistry : The "click" reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, is a powerful tool for attaching diverse functional groups, such as triazole rings, to the core structure. nih.govnih.gov This could be achieved by first converting a hydroxyl group to an azide (B81097) and then reacting it with various alkynes.

Multicomponent Reactions : One-pot multicomponent reactions can be used to construct complex heterocyclic systems, such as pyrrolidines or dihydropyridones, by reacting the butanamide scaffold with other building blocks. mdpi.commdpi.com

Table 3: Potential Sites and Strategies for Derivatization of this compound

| Modification Site | Reaction Type | Potential Derivative Class | Purpose/Rationale |

|---|---|---|---|

| C2, C3, C4 -OH groups | Esterification / Etherification | Acyl, Alkyl, or Aryl esters/ethers | Modulate polarity, solubility, and metabolic stability. |

| Amide N-H | Alkylation / Acylation | N-alkyl or N-acyl amides | Remove H-bond donor capability; introduce new functional groups. |

| Any -OH group (after conversion to azide/alkyne) | Azide-Alkyne Cycloaddition ("Click" Chemistry) | Triazole-containing analogs | Efficiently link diverse molecular fragments to the core scaffold. nih.gov |

| Entire Molecule as Scaffold | Multicomponent Reactions | Complex heterocyclic adducts (e.g., spiro-pyrrolidines) | Rapidly increase molecular complexity and explore new chemical space. mdpi.com |

Structure-reactivity relationships (SRRs) and structure-activity relationships (SARs) are fundamental concepts that connect a molecule's chemical structure to its reactivity and biological function. researchgate.netnih.gov For this compound, exploring these relationships involves systematically preparing derivatives and evaluating how the changes affect specific properties, such as its antifungal activity. scispace.com

Key structural aspects of this compound that could be investigated include:

Stereochemistry : The relative and absolute configuration of the three stereocenters is likely crucial for biological activity. Synthesizing all possible stereoisomers and comparing their activities would provide critical insight into the required pharmacophore geometry.

Hydroxyl Groups : The number and position of the hydroxyl groups are key to the molecule's polarity and its ability to act as a hydrogen bond donor and acceptor. Systematically blocking each hydroxyl group (e.g., via methylation) and assessing the impact on activity can reveal which groups are essential for interaction with a biological target.

Quantitative structure-reactivity relationships (QSRRs) can also be developed using computational modeling and data-driven approaches to predict the properties of yet-unsynthesized analogs, thereby guiding more efficient synthesis planning. nih.govchemrxiv.org

Elucidation of Stereochemical Configuration and Conformational Analysis of 2,3,4 Trihydroxybutanamide

Determination of Absolute and Relative Configuration

The spatial arrangement of atoms in 2,3,4-trihydroxybutanamide, a molecule with multiple chiral centers, dictates its unique chemical and biological properties. The determination of both the relative and absolute configuration of its stereoisomers is crucial for understanding its interactions with other chiral molecules and its role in biological systems. youtube.compressbooks.pub

A suite of sophisticated spectroscopic methods is indispensable for the unambiguous assignment of stereochemistry. researchgate.netelsevier.com These techniques probe the molecule's interaction with electromagnetic radiation, providing detailed structural information. americanpharmaceuticalreview.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. ntu.edu.sgencyclopedia.pub This technique is particularly sensitive to the molecule's three-dimensional structure and can provide definitive information about its absolute configuration by comparing experimental spectra with those predicted by quantum-mechanical calculations. cnr.itspectralysbiotech.com The sign and intensity of the Cotton effects in an ECD spectrum are characteristic of a specific stereoisomer. nih.gov

Chiroptical Spectroscopy: This broader category of techniques, which includes ECD, leverages the interaction of polarized light with chiral substances to elucidate their structure. ntu.edu.sg By analyzing how a molecule alters the properties of polarized light, researchers can deduce its stereochemical features.

High-Field Nuclear Magnetic Resonance (NMR): High-field NMR spectroscopy is a powerful tool for determining the relative configuration of stereoisomers. nih.govrsc.orgnih.gov By analyzing coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect, NOE), the spatial relationships between different protons in the molecule can be established. researchgate.net For instance, the relative stereochemistry of adjacent chiral centers can be inferred from the magnitude of the coupling constant between their attached protons.

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule in its crystalline state. ruppweb.orgcam.ac.uk By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial coordinates of each atom. tulane.edubu.edumuni.cz This allows for the unambiguous determination of both the absolute and relative configuration.

Table 1: Spectroscopic Techniques for Stereochemical Analysis

| Technique | Principle | Information Obtained |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. ntu.edu.sg | Absolute configuration, solution conformation. spectralysbiotech.com |

| High-Field NMR | Nuclear spin transitions in a strong magnetic field. rsc.org | Relative configuration, conformational preferences. nih.gov |

| X-ray Crystallography | Diffraction of X-rays by a crystalline lattice. cam.ac.uk | Absolute and relative configuration in the solid state. ruppweb.org |

In cases where spectroscopic analysis alone is insufficient, chiral derivatization offers a robust alternative for determining the absolute configuration. researchgate.net This strategy involves reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers. biorxiv.orgsigmaaldrich.com

These newly formed diastereomers possess distinct physicochemical properties, allowing for their separation and analysis using standard chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) or NMR. researchgate.netchemrxiv.org The known stereochemistry of the CDA allows for the deduction of the absolute configuration of the original molecule. For instance, reacting this compound with a chiral acid chloride could yield diastereomeric esters that are readily separable and analyzable.

Conformational Landscape and Dynamics of this compound

Beyond its static stereochemical configuration, the dynamic nature of this compound, characterized by the rotation around its single bonds, is critical to its function. scribd.com This conformational flexibility allows the molecule to adopt various spatial arrangements, some of which may be more energetically favorable or biologically active than others. libretexts.org

Computational chemistry provides powerful tools to explore the conformational landscape of molecules. mdpi.com

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. wikipedia.orggaussian.com By systematically rotating bonds and calculating the corresponding energy, a conformational energy map can be generated, identifying low-energy (stable) conformers. nih.gov The energy contributions from bond stretching, angle bending, and torsional strain are considered. maricopa.edu

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular motion over time. researchgate.nettanaffosjournal.ir By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the accessible conformational space and identify the most populated conformational states under specific conditions (e.g., in solution). mdpi.comnih.govnih.gov This approach offers insights into the flexibility and dynamic behavior of this compound.

The specific three-dimensional arrangement of hydroxyl and amide groups in the different stereoisomers of this compound profoundly influences its ability to interact with other molecules, a phenomenon known as molecular recognition. researchgate.net These interactions are highly specific and are fundamental to many biological processes.

The precise stereochemistry dictates the molecule's shape and the spatial presentation of its functional groups, which are available for forming non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For example, one stereoisomer of this compound might bind with high affinity to a specific enzyme or receptor, while another stereoisomer may exhibit weak or no binding at all. frontiersin.org This stereochemical dependence is a key principle in drug design and enzymology. nih.gov Computational studies, such as molecular docking, can be employed to predict and analyze these binding interactions. mdpi.com

Biological Context and Mechanistic Investigations of 2,3,4 Trihydroxybutanamide

Natural Occurrence and Proposed Biosynthetic Pathways

Identification of Producing Microorganisms (e.g., Penicillium funiculosum, Penicillium ochrochloron)

The compound (-)-2,3,4-Trihydroxybutanamide has been identified as a secondary metabolite produced by certain species of filamentous fungi, notably within the Penicillium genus. Research has confirmed its isolation from Penicillium ochrochloron and Penicillium funiculosum. ipb.ptoup.comresearchgate.net These microorganisms are often found in various environments, including as food contaminants. ipb.pt Studies have been conducted on strains such as Penicillium ochrochloron Biourge (ATCC 9112) and Penicillium funiculosum Thom (ATCC 11797). ipb.pt The production of this and other metabolites can be influenced by the culture conditions, such as the growth medium used. ipb.pt For instance, P. ochrochloron has been observed to produce different compounds when grown in Czapek versus Malt media. ipb.pt

Postulated Biogenesis of 2,3,4-Trihydroxybutanamide as a Secondary Metabolite

Secondary metabolites are organic compounds produced by microorganisms that are not directly involved in the normal growth, development, or reproduction of the organism. The biosynthesis of these compounds often occurs in specific phases of the organism's life cycle and can be triggered by environmental factors. The biogenesis of this compound is understood to be part of the secondary metabolism of the producing fungi. researchgate.netresearchgate.net While the precise enzymatic steps for the biosynthesis of this compound are not extensively detailed in the provided search results, the general principles of secondary metabolite biosynthesis in fungi involve complex pathways that often branch off from primary metabolic routes like glycolysis or the Krebs cycle. zmchdahod.org These pathways are catalyzed by a series of enzymes encoded by gene clusters within the fungal genome. The production of such metabolites is a characteristic feature of the Penicillium genus, which is well-known for its diverse array of secondary metabolites. studiesinmycology.org

Cellular and Molecular Mechanistic Studies (In Vitro and Preclinical Focus)

Investigations into Antimicrobial Modes of Action

The antimicrobial properties of this compound have been the subject of several in vitro studies, revealing its potential to inhibit the growth of various microorganisms.

Studies on Antifungal Mechanisms (e.g., against Candida albicans)

Extracts from Penicillium ochrochloron containing (-)-2,3,4-Trihydroxybutanamide have demonstrated inhibitory effects against the yeast Candida albicans. researchgate.net This suggests that the compound contributes to the antifungal activity of the fungal extracts. The mechanisms by which many antifungal agents work often involve the disruption of the fungal cell wall or cell membrane integrity, or interference with essential metabolic pathways. nih.govnih.gov For example, some antifungal compounds target the synthesis of ergosterol, a crucial component of the fungal cell membrane, or inhibit enzymes necessary for cell wall formation, such as chitin (B13524) synthase. nih.gov While the specific molecular target of this compound in C. albicans is not explicitly elucidated in the provided results, its activity is part of a broader search for novel antifungal agents to combat drug-resistant strains. mdpi.com

Studies on Antibacterial Mechanisms (e.g., against Helicobacter pylori)

Significant research has been conducted on the antibacterial activity of this compound, particularly against Helicobacter pylori, a bacterium linked to various gastrointestinal diseases. oup.com In vitro studies have demonstrated that (-) this compound, isolated from Penicillium funiculosum, exhibits a notable inhibitory effect on the growth of H. pylori. oup.com The minimum inhibitory concentrations (MIC) of this compound against several clinical isolates and a standard strain of H. pylori have been determined, with values ranging from 0.97 to 3.9 µg/ml. oup.com

The proposed mechanisms for its antibacterial action against H. pylori may involve several targets. Key virulence factors for H. pylori survival and colonization in the stomach include urease, which neutralizes gastric acid, and adhesion factors that allow it to attach to the gastric epithelium. frontiersin.orgmdpi.com Antibacterial agents often work by inhibiting these critical enzymes or processes. mdpi.com For instance, some natural compounds have been shown to down-regulate genes related to adhesion and urease activity, increase the permeability of the bacterial membrane, and alter the morphology of the bacteria. frontiersin.org While the precise mechanism of this compound is a subject for further detailed investigation, its demonstrated in vitro efficacy highlights its potential as a lead compound for the development of new anti-H. pylori agents. oup.com

Table of Research Findings on this compound

Table of Compound Names

Enzyme Interaction and Modulation Studies (e.g., enzymatic transformations, inhibition kinetics)

The compound (-)-2,3,4-Trihydroxybutanamide is a known secondary metabolite isolated from the filamentous fungus Penicillium ochrochloron. nih.govipb.pt As a secondary metabolite, its biosynthesis is the result of a series of enzymatic transformations within the fungus. mdpi.com While it is established as a product of fungal metabolism, specific research detailing its role as a substrate for other enzymatic transformations or comprehensive studies on its inhibition kinetics against particular enzymes are not extensively documented in the available scientific literature.

The biological activity of secondary metabolites is often predicated on their ability to interact with and modulate the function of proteins, including enzymes, in other organisms. mdpi.com The observed antimicrobial properties of this compound suggest that it likely interacts with essential enzymes in target microorganisms. ipb.pt However, specific kinetic parameters, such as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC50) against purified enzymes, have not been reported. Further investigation is required to elucidate the specific enzymatic targets and characterize the nature of the interaction, whether it be competitive, non-competitive, or another form of inhibition. nih.govnih.gov

Modulation of Cellular Pathways and Processes

The primary documented biological activity of this compound is its ability to modulate cellular processes in microorganisms, leading to an antimicrobial effect. nih.govipb.pt Bioactivity-guided fractionation of extracts from Penicillium ochrochloron identified (-) this compound as one of the active compounds responsible for its antimicrobial properties. nih.govipb.pt

The compound has demonstrated notable antifungal activity against the yeast Candida albicans. nih.gov This indicates that this compound interferes with one or more essential cellular pathways required for the growth or viability of this fungus. nih.gov Antifungal agents typically function by disrupting critical processes such as cell wall synthesis, cell membrane integrity, or nucleic acid and protein synthesis. ebsco.commdpi.comnih.gov For instance, many successful antifungal drugs target the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, or inhibit enzymes like glucan synthase, which is vital for cell wall construction. mdpi.com While the precise mechanism for this compound has not been elucidated, its inhibitory action on C. albicans confirms its role as a modulator of fundamental fungal cellular processes. nih.gov

In the initial investigations, extracts of P. ochrochloron, which produces this compound, were found to be the most active among several tested fungi against a panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. nih.gov

Table 1: Summary of Observed Antimicrobial Activity of (-) this compound Source Organism

This table summarizes the reported antimicrobial spectrum of extracts from Penicillium ochrochloron, from which (-) this compound was isolated as an active component.

| Source Organism | Isolated Active Compound(s) | Target Microorganism | Observed Effect | Reference |

| Penicillium ochrochloron | (-) this compound, (-) Erythritol | Candida albicans | Antifungal activity | nih.govipb.pt |

| Penicillium ochrochloron | (-) this compound, (-) Erythritol | Gram-positive bacteria | Inhibitory effect | nih.gov |

| Penicillium ochrochloron | (-) this compound, (-) Erythritol | Gram-negative bacteria | Inhibitory effect | nih.gov |

Advanced Analytical Methodologies for 2,3,4 Trihydroxybutanamide Research

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone for the analysis of 2,3,4-Trihydroxybutanamide, allowing for the separation of its various forms and its quantification.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Due to the presence of multiple chiral centers, this compound can exist as several stereoisomers, including enantiomers and diastereomers. Distinguishing between these isomers is critical as they can exhibit different biological activities. sigmaaldrich.comcsfarmacie.cz Chiral chromatography is the definitive method for separating and quantifying these stereoisomers. gcms.czslideshare.net

Chiral Stationary Phases (CSPs) are the most common approach in High-Performance Liquid Chromatography (HPLC) for enantiomeric separation. csfarmacie.czchiralpedia.com These stationary phases are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.comchiralpedia.com Common CSPs include those based on polysaccharides, cyclodextrins, proteins, and Pirkle-type phases. csfarmacie.cz For instance, cyclodextrin-based CSPs, which have a chiral structure due to their glucose residues, can separate enantiomers based on the differential inclusion of the analytes into their hydrophobic cavity. sigmaaldrich.com

Another strategy is the use of chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. chiralpedia.com However, this method requires a chirally pure derivatizing agent and consistent reaction rates for both enantiomers. sigmaaldrich.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis and Trace Quantification

For the analysis of this compound in complex samples like biological fluids or environmental matrices, hyphenated techniques that couple the separation power of chromatography with the sensitivity and selectivity of mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become a primary tool for the sensitive and selective quantification of small molecules in complex mixtures. forensicrti.orgnih.gov In LC-MS/MS, the analyte is first separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), a high degree of selectivity and sensitivity can be achieved. forensicrti.orgsciex.com This is particularly useful for quantifying low levels of this compound and its metabolites in biological samples. The development of rapid LC-MS/MS methods allows for high-throughput analysis, which is crucial in fields like metabolomics and clinical research. sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly for volatile or semi-volatile compounds. d-nb.info For non-volatile compounds like this compound and its parent acids (threonic acid and erythronic acid), derivatization is necessary to increase their volatility. scicrunch.org Trimethylsilylation (TMS) is a common derivatization technique used for this purpose. scicrunch.orghmdb.ca GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for compound identification by comparison to spectral libraries. hmdb.cahmdb.ca Studies have utilized GC-MS for the metabolic profiling of organisms, where changes in the levels of related compounds like threonic acid have been monitored. d-nb.inforesearchgate.net

Spectroscopic and Spectrometric Characterization Beyond Routine Identification

Beyond simple identification, advanced spectroscopic and spectrometric methods provide in-depth structural information about this compound.

Advanced NMR Spectroscopy for Detailed Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. univr.it One-dimensional (1D) ¹H NMR provides information about the chemical environment of each proton in the molecule, while integration of the signals gives the ratio of protons in different environments. docbrown.info

For a molecule like this compound, more advanced two-dimensional (2D) NMR techniques are often necessary to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, helping to identify adjacent protons. magritek.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range proton-carbon correlations. magritek.com These advanced experiments are crucial for confirming the connectivity and stereochemical arrangement of the hydroxyl and amide groups.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with less than 5 ppm error), which allows for the unambiguous determination of the elemental composition of a molecule. nih.govbioanalysis-zone.combiocompare.com This is a critical step in confirming the identity of this compound and distinguishing it from other isobaric compounds. bioanalysis-zone.com

HRMS, often coupled with tandem mass spectrometry (MS/MS), is also invaluable for studying the fragmentation pathways of the molecule. researchgate.net By analyzing the exact masses of the fragment ions produced during collision-induced dissociation, researchers can deduce the structure of the precursor ion and gain confidence in its identification. miamioh.edubroadinstitute.org This detailed fragmentation analysis is essential for structural confirmation, especially when authentic standards are not available.

Development of Quantitative Analytical Methods in Research Matrices

The development of robust and validated quantitative methods is essential for accurately determining the concentration of this compound in various research matrices, such as cell cultures, biological fluids, and environmental samples. These methods are crucial for pharmacokinetic studies, metabolomic analyses, and assessing the biological activity of the compound. oup.comnih.gov

Quantitative methods are typically developed using LC-MS/MS due to its high sensitivity, selectivity, and wide dynamic range. nih.gov The process involves optimizing chromatographic conditions to achieve good peak shape and separation from matrix components, as well as fine-tuning mass spectrometer parameters for maximum signal intensity. sciex.comeurl-pesticides.eu The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. eurl-pesticides.eu Method validation is performed according to established guidelines to demonstrate the method's linearity, accuracy, precision, selectivity, and stability.

Computational Chemistry and Molecular Modeling of 2,3,4 Trihydroxybutanamide

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. For 2,3,4-Trihydroxybutanamide, these calculations could provide valuable data on its molecular geometry, orbital energies, and charge distribution.

Key Parameters from Quantum Chemical Calculations (Hypothetical for this compound):

| Parameter | Description | Potential Insights for this compound |

| Optimized Geometry | The lowest energy, three-dimensional arrangement of atoms. | Determination of bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its structure. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | An indicator of chemical reactivity and stability. A larger gap suggests higher stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identification of electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and intramolecular interactions. | Understanding the delocalization of electron density and the nature of bonding within the molecule. |

Note: The table above is illustrative of the types of data that would be generated from quantum chemical calculations. No specific values for this compound are available in the current literature.

Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein.

Molecular docking would predict the preferred binding orientation of this compound within a protein's active site, providing a static snapshot of the interaction. MD simulations, on the other hand, would offer a dynamic view of the binding process and the stability of the ligand-protein complex over time. These simulations could reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the binding affinity. While studies on related sugar amides and their interactions with proteins exist, specific docking or MD simulation results for this compound are not documented.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds including this compound, a QSAR model could be built to predict the biological activity of new, unsynthesized analogs.

The development of a robust QSAR model for this compound and its derivatives would require a dataset of compounds with experimentally determined biological activities. The model would then use calculated molecular descriptors (e.g., physicochemical properties, topological indices) to establish a mathematical relationship with the observed activity. Such models are valuable in drug discovery for prioritizing the synthesis of promising new compounds. To date, no specific SAR or QSAR studies on this compound have been published.

Prediction of Spectroscopic Parameters and Chiroptical Properties

Computational methods can be employed to predict various spectroscopic parameters, which can aid in the experimental characterization of a molecule. For this compound, these predictions could include:

Infrared (IR) and Raman Spectra: Calculation of vibrational frequencies can help in the assignment of experimental IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectra: Prediction of 1H and 13C NMR chemical shifts can assist in the structural elucidation of the molecule and its stereoisomers.

Chiroptical Properties: As this compound is a chiral molecule, computational methods can predict its optical rotation and electronic circular dichroism (ECD) spectra, which are essential for determining its absolute configuration.

Although the theoretical basis for these predictions is well-established, specific computationally predicted spectroscopic data for this compound are not found in the scientific literature.

Future Directions and Emerging Research Avenues for 2,3,4 Trihydroxybutanamide

Novel Synthetic Strategies and Methodological Advancements in Stereoselective Synthesis

The precise spatial arrangement of the hydroxyl groups in 2,3,4-Trihydroxybutanamide is critical to its structure and potential biological function. Future synthetic research must prioritize the development of efficient and highly stereoselective methods to access its various stereoisomers (based on D/L-threose and D/L-erythrose precursors) in pure form.

Emerging strategies are expected to move beyond classical approaches toward more advanced catalytic systems. One promising avenue is the development of asymmetric direct amidation techniques. These methods could utilize chiral bifunctional catalysts, such as aminoboronic acids, to facilitate the direct condensation of an achiral carboxylic acid with a racemic amine, or vice versa, to yield an enantiomerically enriched amide product nih.gov. Applying this logic to this compound would involve the stereoselective amidation of threonic or erythronic acid, potentially bypassing the need for protecting groups and reducing the number of synthetic steps.

Another significant area for advancement is the use of chemoenzymatic synthesis . This approach combines the selectivity of biocatalysts with the versatility of chemical reactions nih.gov. Future methodologies could employ a two-enzyme system, perhaps featuring a lipase (B570770) for kinetic resolution coupled with a racemase to deracemize the unwanted enantiomer, ensuring a high theoretical yield of the desired stereoisomer researchgate.net. Such systems would provide access to specific isomers of this compound with exceptional purity, which is essential for detailed biochemical studies.

| Synthetic Approach | Key Features | Potential Application for this compound |

| Asymmetric Direct Amidation | Utilizes chiral catalysts (e.g., aminoboronic acids) for direct condensation. nih.gov | Stereoselective conversion of threonic or erythronic acid to a specific this compound isomer. |

| Chemoenzymatic Synthesis | Combines biocatalytic steps (e.g., enzymatic resolution) with chemical synthesis. nih.gov | High-yield production of enantiopure isomers via kinetic resolution using enzymes like lipases. researchgate.net |

| Substrate-Controlled Synthesis | Relies on the inherent chirality of a starting material (e.g., a specific sugar). | Use of D-threose or L-erythrose as chiral pool starting materials to control the final stereochemistry. |

Exploration of Undiscovered Biochemical Roles and Metabolic Pathways

While the amide form is uncharacterized, the parent carboxylic acids of this compound are known endogenous metabolites. L-threonic acid is a metabolite of ascorbic acid (Vitamin C) and is a component of the ascorbate (B8700270) and aldarate metabolism pathway hmdb.cawikipedia.org. It is a normal constituent of human blood and has been identified in various plants and microorganisms hmdb.canih.gov. Erythronic acid is also a known metabolite, potentially derived from carbohydrate metabolism or the degradation of glycated proteins abmole.comhmdb.ca. It has been identified as a significant biomarker in transaldolase deficiency, linking it to the pentose (B10789219) phosphate (B84403) pathway nih.gov. Recent studies have shown it can be produced from the glycolytic intermediate erythrose 4-phosphate through the action of enzymes such as aldehyde dehydrogenase 1A1 (ALDH1A1) nih.gov.

The central unanswered question is whether the amidation of these acids into this compound is a physiological process. Future research should focus on:

Identifying Biosynthetic Enzymes: Investigating whether cells possess enzymes, such as amidotransferases, capable of converting threonate or erythronate to their corresponding amides.

Determining Metabolic Fate: Tracing the metabolic fate of this compound to see if it is a terminal product or an intermediate that is further metabolized.

Uncovering Biological Function: Exploring whether the amide has unique biological roles distinct from its parent acid, such as acting as a signaling molecule or a metabolic regulator.

| Parent Acid | Known Metabolic Context | Unexplored Aspect for the Amide |

| L-Threonic Acid | Metabolite of Ascorbic Acid (Vitamin C); involved in ascorbate and aldarate metabolism. hmdb.cawikipedia.org | Does L-threaramide exist in vivo and what is its function? |

| Erythronic Acid | Biomarker for transaldolase deficiency; derived from erythrose 4-phosphate (pentose phosphate pathway). nih.govnih.gov | Is erythramide a product of a secondary metabolic pathway? |

Development of Advanced Analytical Platforms for In Situ Monitoring

Detecting and quantifying a small, polar, and polyhydroxylated molecule like this compound within a complex biological matrix presents a significant analytical challenge. Future research will require the development of highly sensitive and specific analytical platforms capable of in situ monitoring.

Advancements in mass spectrometry (MS) are paramount. Techniques coupling hydrophilic interaction chromatography (HILIC) with high-resolution mass spectrometry can effectively separate polar isomers and provide sensitive quantification uncst.go.ug. Future work may focus on developing specialized derivatization reagents that tag the amide or hydroxyl groups to improve chromatographic retention and ionization efficiency for MS analysis google.comffhdj.com.

A more revolutionary approach would be the creation of genetically encoded biosensors . These biosensors are engineered proteins or RNA molecules that produce a measurable signal (e.g., fluorescence) upon binding a specific small molecule nih.gov. Research could focus on engineering allosteric transcription factors or riboswitches that specifically recognize this compound nih.govacs.org. Such a tool would enable real-time tracking of the compound's concentration inside living cells, providing unprecedented insight into its metabolic dynamics without the need for sample destruction.

Integration of Omics Technologies in Natural Product Discovery and Pathway Elucidation

Multi-omics technologies provide a powerful, unbiased approach to discovering new molecules and elucidating their biological pathways nih.gov. The application of these technologies will be crucial for understanding the context of this compound in biology.

Untargeted metabolomics , assisted by stable isotope labeling, is a primary tool for discovery. As demonstrated in the identification of erythronate accumulation in cancer cells, this approach can reveal the presence and biosynthetic origins of previously unannotated metabolites nih.gov. A similar strategy could be used to screen various organisms or cell types under different conditions to discover the natural occurrence of this compound.

Once its presence is confirmed, integrative multi-omics can be used to identify its biosynthetic pathway. By correlating metabolomic data with genomic and transcriptomic data, researchers can identify candidate genes (e.g., for an amidotransferase) whose expression levels are associated with the production of the compound. This systems-level approach moves beyond studying single molecules to understanding their role within the broader metabolic network of an organism.

Computational Design and Virtual Screening of this compound Analogs for Targeted Research Applications

While the natural biological role of this compound is unknown, its structure can serve as a scaffold for the computational design of novel chemical probes or therapeutic candidates. Structure-based virtual screening is a cost-effective method for identifying new lead compounds from large digital libraries hmdb.ca.

The process for designing and screening analogs would involve several key steps:

Target Identification: A specific protein target (e.g., an enzyme or receptor) is chosen based on a therapeutic hypothesis.

Molecular Docking: The 3D structure of this compound is computationally "docked" into the binding site of the target protein to predict its binding mode and affinity.

Virtual Library Generation: A large virtual library of analogs is created by making systematic chemical modifications to the this compound scaffold (e.g., altering stereocenters, replacing hydroxyl groups, or modifying the amide).

High-Throughput Virtual Screening: The entire library of analogs is computationally screened against the target's binding site to identify molecules predicted to have high binding affinity.

ADME Profiling: The most promising candidates from the screening are subjected to in silico predictions of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties to assess their drug-likeness iarc.fr.

This computational pipeline allows for the rapid exploration of the chemical space around the this compound scaffold, prioritizing a small number of high-potential analogs for chemical synthesis and subsequent experimental testing.

Q & A

Q. What are the standard protocols for synthesizing 2,3,4-Trihydroxybutanamide?

Synthesis requires controlled conditions to minimize side reactions. Key steps include:

- Temperature control : Maintain reaction temperatures between 20–25°C to prevent hydroxyl group degradation.

- Inert atmosphere : Use nitrogen or argon to avoid oxidation of sensitive intermediates.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/methanol 9:1) is recommended for isolating the compound.

Validation via NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Q. How is this compound characterized for structural confirmation?

- NMR spectroscopy : Analyze hydroxyl proton signals (δ 3.8–4.2 ppm) and carbinol carbon peaks (δ 60–75 ppm).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 150.1) and fragmentation patterns.

- Polarimetry : Verify enantiomeric purity if working with chiral derivatives (e.g., (−)-enantiomer in antifungal studies) .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation exposure (acute toxicity hazard category 4).

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antifungal activity data?

Conflicting bioactivity results may arise from:

- Strain variability : Candida albicans susceptibility varies by strain (e.g., MIC range: 50–100 μg/mL) .

- Solvent effects : Dimethyl sulfoxide (DMSO) may inhibit activity at concentrations >1%.

Methodological solutions : - Standardized assays : Use broth microdilution (CLSI M27-A3 guidelines) with controlled solvent concentrations.

- Bioautography : TLC plates with fungal spores can localize active fractions .

Q. What mechanistic insights explain this compound’s antifungal activity?

- Target identification : Hypothesized inhibition of fungal ergosterol biosynthesis (similar to polyenes).

- Kinetic analysis : Measure time-dependent growth inhibition using spectrophotometric OD₆₀₀ readings.

- Metabolite profiling : Gas chromatography/mass spectrometry (GC-MS) reveals disrupted lipid metabolism in treated fungi .

Q. How to optimize experimental design for studying structure-activity relationships (SAR)?

- Derivatization : Synthesize analogs (e.g., methyl ethers, acetylated hydroxyls) to assess functional group contributions.

- In silico modeling : Molecular docking with fungal cytochrome P450 enzymes predicts binding affinities.

- Data validation : Cross-reference in vitro results with in silico predictions to prioritize analogs .

Data Analysis and Interpretation

Q. How should researchers address variability in cytotoxicity assays?

Q. What statistical methods are suitable for analyzing synergistic effects in combination therapies?

- Isobologram analysis : Quantify synergy/additivity with fractional inhibitory concentration (FIC) indices.

- ANOVA : Compare treatment groups (e.g., this compound + fluconazole vs. monotherapies) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.